molecular formula C8H5NO4 B1210231 4-Nitrophenylglyoxal CAS No. 4974-57-6

4-Nitrophenylglyoxal

Cat. No.: B1210231
CAS No.: 4974-57-6
M. Wt: 179.13 g/mol
InChI Key: ILVKBBGIGNSVDO-UHFFFAOYSA-N
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Description

4-Nitrophenylglyoxal is an organic reagent known for its reactivity with guanidine compounds to produce various biochemical compounds. It has been used as an arginine-modifying reagent in proteins . This compound is characterized by its yellow crystalline appearance and solubility in water and organic solvents .

Mechanism of Action

Target of Action

The primary targets of 4-Nitrophenylglyoxal (4-NPG) are aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, and their detection and analysis are essential in scientific research .

Mode of Action

4-NPG interacts with its targets (aldehydes and ketones) through a nucleophilic addition-elimination reaction , leading to the formation of Schiff bases . This reaction involves the transfer of a proton from the hydrazine group of 4-NPG to the carbonyl group of an aldehyde or ketone .

Biochemical Pathways

The formation of Schiff bases by 4-NPG affects the biochemical pathways involving aldehydes and ketones . The Schiff bases formed can be detected through UV spectroscopy or fluorescence analysis, providing insights into the kinetics of aldehyde and ketone reactions and the mechanisms underlying Schiff base formation .

Pharmacokinetics

It’s known that 4-npg is soluble in water and organic solvents , which could influence its bioavailability and distribution.

Result of Action

The result of 4-NPG’s action is the formation of Schiff bases, which can be detected and analyzed . This has been utilized in scientific research to investigate the structure and function of enzymes involved in catalyzing aldehyde and ketone reactions .

Action Environment

The action of 4-NPG can be influenced by environmental factors. For instance, it has been found that a dihydrate form of 4-NPG is in equilibrium with a monohydrate in the presence of water . . Therefore, the presence of water and possibly other environmental factors could influence the action, efficacy, and stability of 4-NPG.

Biochemical Analysis

Biochemical Properties

4-Nitrophenylglyoxal plays a significant role in biochemical reactions, particularly in the detection and analysis of aldehydes and ketones. It interacts with aldehydes and ketones to form Schiff bases through a nucleophilic addition-elimination reaction. This reaction involves the carbonyl group of an aldehyde or ketone and the hydrazine group of this compound. During this process, a proton is transferred from the hydrazine group to the carbonyl group, resulting in the formation of the Schiff base . This interaction is crucial for investigating the kinetics of aldehyde and ketone reactions and examining the structure and function of enzymes involved in catalyzing these reactions .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by interacting with cellular components involved in aldehyde and ketone metabolism. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by forming Schiff bases with aldehydes and ketones present in the cellular environment . These interactions can lead to changes in cellular activities and functions, highlighting the importance of this compound in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of Schiff bases through a nucleophilic addition-elimination reaction. This reaction occurs between the carbonyl group of an aldehyde or ketone and the hydrazine group of this compound. The proton transfer from the hydrazine group to the carbonyl group results in the formation of the Schiff base . This mechanism is essential for understanding how this compound exerts its effects at the molecular level, including its interactions with biomolecules and its role in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. This compound is known to form hydrates in certain solvents, which can influence its reactivity and stability . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, providing valuable insights into the temporal dynamics of this compound’s biochemical interactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to aldehyde and ketone metabolism. It interacts with enzymes and cofactors that catalyze the formation of Schiff bases. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding the metabolic pathways involving this compound is crucial for elucidating its role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The transport and distribution of this compound are important factors that determine its biochemical activity and effects on cellular functions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell

Chemical Reactions Analysis

4-Nitrophenylglyoxal undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, and hydrazine for Schiff base formation. Major products formed from these reactions include Schiff bases and various biochemical compounds .

Comparison with Similar Compounds

4-Nitrophenylglyoxal is unique compared to other phenylglyoxals due to its ability to form stable hydrates and its long reaction lag time with amino acids . Similar compounds include:

These comparisons highlight the distinct properties and reactivity of this compound, making it a valuable compound in biochemical research.

Properties

IUPAC Name

2-(4-nitrophenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVKBBGIGNSVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198004
Record name 4-Nitrophenylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4974-57-6
Record name 4-Nitrophenylglyoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.60 (40 mmol) 4-nitroacetophenone was dissolved in 30 ml of diozane and 5 g, (45 mmol) selenium dioxyde was dissolved in 2.2 ml water and mixed. The mixture was refluxed for 16 hours with continuous stirring. The reaction mixture was passed through an alumina column to remove selenium. The solvent was evaporated in vacuum. The crude product was used in the next step without further purification. Rf 0.80(EtOAc) Y:7.00 (85%) IR(cm-1): 1730 (CO), 1520, 1330 (NO2)
[Compound]
Name
6.60
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction mechanism of 4-nitrophenylglyoxal with urea derivatives?

A1: this compound reacts with various urea derivatives, including N-hydroxyurea [], N-alkoxy-N’-arylureas, and N-alkoxy-N’-alkylureas [], through a condensation reaction. This reaction primarily yields imidazolidin-2-one derivatives. The reaction mechanism likely involves the nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon of the glyoxal, followed by cyclization and dehydration steps.

Q2: Is the reaction of this compound with urea derivatives stereoselective?

A2: Yes, the research indicates a significant degree of stereoselectivity in these reactions. For instance, when reacting with N-hydroxyurea, the reaction primarily yields the diastereomer of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one with cis-orientation of the OH-groups []. Similarly, reactions with N-alkoxyureas selectively form diastereomers of 3-alkoxy-4S,5S-dihydroxyimidazolidin-2-ones []. This selectivity likely arises from steric and electronic factors influencing the transition state of the cyclization step.

Q3: Besides urea derivatives, does this compound react with other nucleophiles?

A3: Yes, the research demonstrates that this compound also reacts with 2-methylfuran []. This reaction, occurring in an acetic acid medium, selectively forms 2-hydroxy-2-(5-methylfuran-2-yl)-1-(4-nitrophenyl)ethanone. This example suggests that this compound can react with a variety of nucleophiles beyond urea derivatives, potentially leading to diverse chemical scaffolds.

Q4: Has the structure of compounds derived from this compound been confirmed?

A4: Yes, researchers have employed X-ray structural analysis to confirm the structures of specific imidazolidin-2-one derivatives synthesized using this compound. For example, the structures of 3-propyloxy-4S,5S-dihydroxy-1-methyl-5-(4-nitrophenyl)imidazolidin-2-one and 3-n-butyloxy-4S,5S-dihydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)imidazolidin-2-one were unequivocally determined using this technique [].

Q5: Are there any known biological applications of this compound?

A5: While the provided research primarily focuses on the synthetic chemistry of this compound, one study [] investigates its use in probing the structure and function of the enzyme mannanase Man23. this compound is known to modify arginine residues in proteins. The study found that this compound inhibited Man23 activity, suggesting the involvement of arginine residues in the enzyme's catalytic mechanism. This finding highlights the potential of this compound as a chemical probe for studying biological systems.

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